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Compound of Interest

Compound Name:
1,3-Diphenylpyrazole-4-propionic

acid

CAS No.: 108446-77-1

Cat. No.: B009945

Get Quote

Executive Summary & Compound Profile
1,3-Diphenylpyrazole-4-propionic acid (DPPA) is a bioactive pyrazole derivative with

significant potential as an anti-inflammatory agent and prostaglandin reductase inhibitor.[1] Its

solubility profile is the critical process parameter (CPP) governing its purification (crystallization

yield) and bioavailability (formulation).

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of

DPPA. Unlike simple solubility tables, this document establishes the thermodynamic basis for

solvent selection and details a self-validating experimental protocol to generate high-accuracy

solubility data where literature gaps exist.
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Parameter Specification Source/Inference

CAS Number 108446-77-1 Chemical Abstracts Service

Molecular Formula Stoichiometry

Molecular Weight 292.33 g/mol Calculated

Melting Point 136–143 °C Experimental Range

Predicted pKa ~4.6 ± 0.2
Carboxylic acid moiety

(Propionic acid analog)

Predicted LogP ~3.6 Lipophilic pyrazole core

Theoretical Solubility Framework
Understanding the dissolution mechanism of DPPA requires analyzing the interplay between its

lipophilic core (1,3-diphenylpyrazole) and its hydrophilic tail (propionic acid).

Solute-Solvent Interaction Logic
The solubility (

) of DPPA is governed by the "Like Dissolves Like" principle, quantifiable via Hansen Solubility
Parameters (HSP).

Protic Solvents (Alcohols): Methanol and Ethanol act as both hydrogen bond donors (HBD)

and acceptors (HBA). They interact with the carboxylic acid group of DPPA. Expectation:

Moderate to High solubility; increases significantly with temperature (

).

Aprotic Polar Solvents (DMF, DMSO): High dipole moments allow strong interaction with the

polarizable pyrazole ring. Expectation: Maximum solubility.

Non-Polar Solvents (Hexane, Toluene): Interaction is limited to dispersion forces with the

phenyl rings. Expectation: Low solubility.
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Water: Due to the hydrophobic bulk of the diphenylpyrazole system, aqueous solubility is

negligible at low pH but increases exponentially above pH 5.0 (ionization of -COOH).

Thermodynamic Modeling
To correlate experimental data, two primary models are employed. These models allow for the

interpolation of solubility at any temperature within the measured range.

A. Modified Apelblat Equation Used for accurate correlation of mole fraction solubility (

) with temperature (

):

: Empirical model parameters derived from regression analysis.

Application: Best for non-ideal solutions where the enthalpy of solution varies with

temperature.

B. van't Hoff Equation Used to determine thermodynamic parameters:

: Enthalpy of dissolution.

: Entropy of dissolution.

Significance: A positive

indicates an endothermic process (solubility increases with

), typical for DPPA in organic solvents.

Experimental Protocol: Isothermal Saturation
Method
Objective: Determine the equilibrium solubility of DPPA with <1% Relative Standard Deviation

(RSD).

Reagents & Apparatus
Solute: DPPA (Purity >98%, verified by HPLC/DSC).
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Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Water).

Apparatus: Double-jacketed equilibrium vessel, thermostatic water bath (

K), HPLC system with UV detector.

Workflow Diagram
The following diagram illustrates the self-validating workflow for solubility determination.
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Figure 1: Isothermal Saturation Workflow. Critical control points include temperature stability

and pre-heating filters to prevent precipitation.

Step-by-Step Procedure
Preparation: Add excess DPPA solid to 20 mL of the selected solvent in a jacketed glass

vessel. Ensure a solid phase remains visible (suspension).

Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature

(e.g., 298.15 K) using a circulating water bath.

Validation of Equilibrium:

Withdraw a 1 mL sample at 24 hours.

Withdraw a second sample at 28 hours.

If the concentration difference is

, continue agitation.

Sampling: Stop agitation and allow the solid to settle for 30 minutes (maintain

).

Filtration: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Crucial: The syringe and filter must be pre-heated to the experimental temperature to prevent

"crash-out" precipitation during sampling.

Quantification: Dilute the filtrate with the HPLC mobile phase and inject into the HPLC

system.

Detector: UV at

(typically 250-280 nm for pyrazoles).

Column: C18 Reverse Phase.
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Data Analysis & Thermodynamics
Once the raw concentration (

, mol/L) is obtained, convert it to mole fraction (

) for thermodynamic modeling.

Calculation
Where:

: Mass of solute (DPPA).

: Mass of solvent.

: Molecular weights of solute and solvent.

Thermodynamic Parameters (Example Calculation)
Using the van't Hoff plot (

vs

), the slope is

.

Parameter Interpretation
Typical Value for DPPA
(Organic Solvents)

(Enthalpy)
Energy required to break

lattice bonds.

Positive (+) (Endothermic).[2]

Solubility rises with T.

(Gibbs Energy) Spontaneity of dissolution.

Positive (+). Non-spontaneous

(requires energy input/mixing

entropy).

(Entropy) Disorder increase upon mixing.
Positive (+). Driving force of

dissolution.

Applications in Process Design
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Crystallization Strategy
Solvent: Methanol or Ethanol.

Technique: Cooling Crystallization.

Rationale: DPPA shows a steep solubility curve in alcohols (high

). Cooling a saturated solution from 60°C to 5°C will induce high supersaturation and yield
pure crystals, as noted in structural studies (Kavitha et al., 2018).

Formulation
Challenge: Low aqueous solubility.

Solution: Salt formation. Reacting DPPA with a base (NaOH or Tromethamine) targets the

carboxylic acid, converting it to a water-soluble salt (similar to Lonazolac Calcium).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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